アコルビフェン
概要
説明
Acolbifene, also known by its developmental code names EM-652 and SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily investigated for its potential in treating breast cancer. As of 2015, Acolbifene was in phase III clinical trials for this purpose .
科学的研究の応用
Acolbifene has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of selective estrogen receptor modulators.
Biology: Acolbifene is investigated for its effects on estrogen receptors in various biological systems.
Medicine: The primary application is in the treatment and prevention of breast cancer.
Industry: Acolbifene is used in the pharmaceutical industry for the development of new therapeutic agents targeting estrogen receptors.
作用機序
Target of Action
Acolbifene, also known by its developmental code names EM-652 and SCH-57068, is a nonsteroidal selective estrogen receptor modulator (SERM) . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in various physiological processes, including lipid metabolism, bone health, and the regulation of certain reproductive tissues.
Mode of Action
Acolbifene acts as an antagonist on both activation domains of the ERs . This means it binds to these receptors and blocks their activity. Unlike some other SERMs, Acolbifene inhibits both the AF-1 and AF-2 functions of ERα and ERβ . This comprehensive inhibition allows Acolbifene to block the effects of estrogen in certain tissues, such as the uterus and breast .
Biochemical Pathways
By acting as an antagonist, Acolbifene can disrupt these pathways, potentially inhibiting the proliferation of ER-positive tumor cells .
Result of Action
Acolbifene’s action results in a decrease in the activity of estrogen-responsive tissues. In the context of breast cancer, this can inhibit tumor cell proliferation . Acolbifene also functions as an estrogen agonist in lipid metabolism, which can lead to a decrease in total and LDL cholesterol levels .
Action Environment
It’s known that factors such as the patient’s hormonal status and the presence of ers in tissues can influence the drug’s effectiveness
生化学分析
Biochemical Properties
Acolbifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium . The nature of these interactions involves the modulation of estrogen-regulated genes, thereby exerting its agonistic or antagonistic effects .
Cellular Effects
Acolbifene has been associated with favorable changes in benign breast epithelial cell proliferation and estrogen-inducible gene expression . It acts as an estrogen antagonist in uterine and breast tissue, blocking the effects of estrogen in these tissues, which may inhibit tumor cell proliferation in ER-positive tumor cells .
Molecular Mechanism
It is known to interact with estrogen receptors, exerting its effects at the molecular level . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Acolbifene has shown to decrease Ki-67, a marker of cell proliferation, from a median of 4.6% at baseline to 1.4% after 6-8 months of treatment . This suggests that Acolbifene may have long-term effects on cellular function .
Metabolic Pathways
Acolbifene is involved in lipid metabolism, functioning as an estrogen agonist, thereby decreasing total and LDL cholesterol levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acolbifene involves several key steps:
Friedel-Crafts Reaction: The reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate to produce trihydroxydeoxy benzoin.
Protection: The resulting compound is protected with dihydropyran in the presence of p-toluenesulfonic acid to form bis-THP ether.
Knoevenagel Reaction: This intermediate undergoes a Knoevenagel reaction with 4-hydroxybenzaldehyde in the presence of piperidine, followed by alkylation with 1-(2-chloroethyl)piperidine in the presence of cesium carbonate.
Alkylation and Dehydration: The chromanone intermediate is then alkylated with methyl lithium or methylmagnesium bromide, dehydrated, and deprotected to yield the final product.
Industrial Production Methods: The industrial production of Acolbifene follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Acolbifene can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the intermediate stages of synthesis.
Substitution: Nucleophilic substitution reactions are involved in the alkylation steps during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases like cesium carbonate are employed in substitution reactions.
Major Products: The major products formed from these reactions include various intermediates such as trihydroxydeoxy benzoin, bis-THP ether, and chromanone, leading to the final product, Acolbifene .
類似化合物との比較
Tamoxifen: A first-generation SERM known for its mixed agonist-antagonist activity.
Toremifene: A derivative of Tamoxifen with similar estrogen receptor modulating effects.
Ospemifene: Another SERM with estrogenic effects on bone and vaginal tissues.
Uniqueness of Acolbifene: Acolbifene is unique in its pure antagonist activity in breast and uterine tissues, unlike Tamoxifen and its derivatives, which have partial agonist effects. This makes Acolbifene a promising candidate for breast cancer treatment with potentially fewer side effects .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNJNWVGIWJRI-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318411 | |
Record name | Acolbifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182167-02-8 | |
Record name | Acolbifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acolbifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acolbifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acolbifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACOLBIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acolbifene interact with estrogen receptors (ERs) and what are the downstream effects of this interaction?
A1: Acolbifene is a selective estrogen receptor modulator (SERM) that binds to ERs in a tissue-specific manner. In breast and uterine tissue, acolbifene acts as an ER antagonist, blocking the effects of estrogen and inhibiting the proliferation of ER-positive tumor cells [, , , , ]. In contrast, acolbifene acts as an ER agonist in the liver, where it promotes beneficial effects on lipid metabolism by decreasing total and LDL cholesterol levels [, , , ].
Q2: Can you elaborate on the specific molecular mechanisms by which acolbifene exerts its antitumor effects in breast cancer cells?
A2: Acolbifene's antitumor activity stems from its ability to bind to ERα, preventing estradiol from binding and activating downstream signaling []. This binding leads to changes in the expression of estrogen-responsive genes, ultimately resulting in cell cycle arrest and inhibition of tumor growth [, , , , , ].
Q3: Does acolbifene affect the expression of specific genes involved in estrogen signaling pathways?
A3: Yes, acolbifene has been shown to modulate the expression of several estrogen-responsive genes in both breast and endometrial tissues. Studies have shown downregulation of genes like ESR1, TFF1, PGR, and GREB1 in benign breast tissue samples from premenopausal women treated with acolbifene [, ]. In mouse models, acolbifene significantly prevented the effects of estrone on genes involved in receptor activity, mammary gland development, glucose metabolism, and blood vessel morphogenesis [].
Q4: Acolbifene demonstrates both agonistic and antagonistic effects on ERs depending on the tissue. What contributes to this tissue selectivity?
A4: The tissue selectivity of acolbifene, like other SERMs, is complex and not fully understood. One contributing factor is the distinct conformational changes induced in the ER upon acolbifene binding, compared to the natural ligand, estradiol. These conformational changes influence the recruitment of coactivators or corepressors, leading to differential gene expression profiles and subsequent tissue-specific effects [, , ].
Q5: What is the molecular formula and molecular weight of acolbifene?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of acolbifene. To obtain this information, it would be necessary to refer to more comprehensive resources like chemical databases or the compound's drug monograph.
Q6: How does the structure of acolbifene contribute to its activity as a SERM? Have any structure-activity relationship studies been conducted?
A6: Acolbifene belongs to the 2H-1-benzopyran class of SERMs []. Structural modifications, particularly substitutions on the nitrogen atom of the benzopyran ring, significantly influence its antiestrogenic activity []. For instance, the presence of a piperidine ring in acolbifene is crucial for its high binding affinity to the ER and potent antiuterotrophic activity compared to other substitutions [].
Q7: Have any studies explored modifying the acolbifene structure to further enhance its beneficial effects or minimize potential drawbacks?
A7: While the provided abstracts don't directly address acolbifene modifications, research on similar SERMs offers insights. Studies on toremifene, bazedoxifene, and lasofoxifene have explored structural alterations to modulate their interactions with enzymes like sulfotransferase 2A1 (SULT2A1) and potentially reduce adverse effects like cholestasis []. Such findings suggest that structural modifications can fine-tune the pharmacological profile of SERMs, and similar strategies might be applicable to acolbifene.
Q8: What is known about the metabolism of acolbifene in the body? Are there any specific metabolites that contribute to its activity or toxicity?
A8: Acolbifene (EM-652) is actually the active metabolite of the prodrug EM-800 [, , ]. In the body, acolbifene is primarily metabolized via glucuronidation, resulting in two main metabolites: acolbifene-7-glucuronide (major) and acolbifene-4′-glucuronide (minor) []. Additionally, acolbifene can undergo oxidation to form reactive quinone methide metabolites. While these metabolites can react with glutathione for detoxification, they can also bind to DNA, potentially contributing to toxicity [].
Q9: Has acolbifene shown promising results in preclinical models of breast cancer?
A9: Yes, acolbifene has demonstrated significant antitumor activity in preclinical models. In studies using human breast cancer xenografts in mice, acolbifene effectively inhibited tumor growth and exhibited even greater efficacy compared to other SERMs like tamoxifen, raloxifene, and fulvestrant [, ]. Furthermore, acolbifene showed promising activity against tamoxifen-resistant breast cancer cells, indicating a potential advantage in overcoming treatment resistance [].
Q10: Are there any preclinical studies demonstrating the beneficial effects of acolbifene on lipid metabolism and cardiovascular health?
A10: Yes, several studies in rodents have highlighted acolbifene's positive impact on lipid profiles and cardiovascular parameters [, , , ]. Acolbifene effectively reduced total cholesterol, LDL cholesterol, and triglyceride levels in both normal and cholesterol-fed rats [, ]. Moreover, acolbifene demonstrated the unique ability to decrease VLDL-TG secretion, likely by downregulating microsomal triglyceride transfer protein (MTP) expression []. These findings suggest a potential role for acolbifene in managing dyslipidemia and reducing cardiovascular risk.
Q11: Beyond breast cancer, has acolbifene been investigated for other potential therapeutic applications?
A11: Yes, based on its tissue-specific effects, acolbifene has been explored for various applications. Preclinical research suggests its potential in preventing menopausal symptoms, reducing bone loss associated with estrogen deficiency, and alleviating vaginal dryness [, , ]. These diverse applications highlight acolbifene's potential as a multi-faceted therapeutic agent.
Q12: What is the current status of acolbifene in clinical development? Has it been evaluated in clinical trials for breast cancer prevention or treatment?
A12: While the provided abstracts mention acolbifene being in late-stage clinical development for breast cancer treatment, they do not provide specific details about ongoing or completed clinical trials [, ]. Further investigation into publicly available clinical trial databases or recent literature is necessary to get a current and detailed understanding of acolbifene's clinical development status.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。